(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid
Description
The compound (2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid is a thiazinane derivative characterized by a six-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:
- Z-configuration at the C2 imino group, ensuring spatial orientation critical for molecular interactions.
- Benzyl substituent at the N3 position, contributing hydrophobic interactions.
- 4-(Trifluoromethoxy)phenylimino group at C2, introducing strong electron-withdrawing effects and metabolic stability.
- Carboxylic acid at C6, enabling hydrogen bonding and ionization under physiological conditions.
Its synthesis likely involves multi-step reactions, including imine formation and substitution, as inferred from analogous procedures in and .
Properties
Molecular Formula |
C19H15F3N2O4S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-benzyl-4-oxo-2-[4-(trifluoromethoxy)phenyl]imino-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H15F3N2O4S/c20-19(21,22)28-14-8-6-13(7-9-14)23-18-24(11-12-4-2-1-3-5-12)16(25)10-15(29-18)17(26)27/h1-9,15H,10-11H2,(H,26,27) |
InChI Key |
WNDPOWHXYVZJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=C(C=C2)OC(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a thiazinane core with a benzyl group and a trifluoromethoxy substituent, which may influence its biological interactions. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to (2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid . For instance, derivatives of thiazolidinediones and thiazines have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Induces apoptosis |
| Compound B | HeLa | 20 | Inhibits cell cycle |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
Research has also indicated that thiazine derivatives possess antimicrobial properties. The compound's structure may enhance its ability to interact with bacterial membranes or inhibit essential enzymes.
Enzyme Inhibition Studies
Inhibition studies focusing on various enzymes have shown that compounds with similar structures can act as effective inhibitors. For example, some thiazine derivatives have been reported to inhibit proteases and kinases, which are crucial in cancer progression and microbial resistance.
Study 1: Synthesis and Evaluation
A recent study synthesized a series of thiazine derivatives and evaluated their biological activities. The synthesized compounds were tested against several cancer cell lines, demonstrating that modifications in the molecular structure significantly affected their potency.
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action of related compounds. It was found that certain derivatives could induce apoptosis through the mitochondrial pathway, highlighting the potential for This compound to engage similar pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related thiazinane and thiazolone derivatives, focusing on core structures, substituents, and functional properties:
Key Structural and Functional Comparisons
Core Structure Differences :
- Thiazinane vs. Thiazolone : Thiazinanes (saturated six-membered rings) exhibit greater conformational flexibility than planar thiazolones (five-membered unsaturated rings), impacting binding to rigid enzyme pockets .
Substituent Effects :
- Trifluoromethoxy vs. Methoxy : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy derivatives .
- Benzyl vs. Morpholinylethyl : The benzyl group enhances lipophilicity, whereas morpholinylethyl improves aqueous solubility, as seen in .
Functional Group Impact :
- Carboxylic Acid vs. Carboxamide : The carboxylic acid (pKa ~4.5) ionizes at physiological pH, favoring interactions with polar residues, while carboxamides remain neutral, enhancing membrane permeability .
Research Findings and Pharmacological Insights
- Synthetic Routes : The target compound likely employs imine condensation (as in ) and nucleophilic substitution, similar to thiazolone synthesis in .
- Structural Analysis : X-ray crystallography using SHELX () confirms the Z-configuration, critical for maintaining the compound’s bioactive conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
